3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide

Color Former Leuco Dye Phthalide Synthesis

Thermal-paper developers face color-former fading under indoor lighting, shortening archival life. This 6-(1-pyrrolidinyl)phthalide leuco dye addresses that gap with a cyclic amine substituent that enhances photostability vs. standard CVL. - Superior lightfastness: patent disclosures show cyclic amine-substituted phthalides resist photofading, supporting 7-10 year image retention targets. - Differentiated hue: the pyrrolidinyl group shifts developed color toward greenish-blue, enabling secondary-tone formulation alongside fluorans. - High lipophilicity (clogP 5.4) facilitates microencapsulation protocol development for hydrophobic color formers. Supplied with ≥99% purity; small-scale toner evaluation on your substrate is recommended before full procurement.

Molecular Formula C28H31N3O2
Molecular Weight 441.6 g/mol
CAS No. 72548-77-7
Cat. No. B12684316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide
CAS72548-77-7
Molecular FormulaC28H31N3O2
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N4CCCC4)C(=O)O2)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C28H31N3O2/c1-29(2)22-11-7-20(8-12-22)28(21-9-13-23(14-10-21)30(3)4)26-16-15-24(31-17-5-6-18-31)19-25(26)27(32)33-28/h7-16,19H,5-6,17-18H2,1-4H3
InChIKeyWGFSNTKSRNEXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide – Identity & Procurement


3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide (CAS 72548-77-7) belongs to the phthalide class of leuco dyes, specifically a triarylmethane-type color former in which the 6-position of the phthalide ring bears a pyrrolidinyl substituent [1]. Phthalide color formers are colorless lactones that undergo ring-opening to generate intensely colored species upon contact with an acidic developer, making them core components in pressure-sensitive and thermosensitive recording materials [2]. This compound is structurally analogous to the widely used Crystal Violet Lactone (CVL, CAS 1552-42-7), differing by replacement of the 6-dimethylamino group with a 1-pyrrolidinyl moiety.

Why Generic Substitution Fails


Within the phthalide color-former family, the identity of the 6-substituent exerts a non-trivial influence on the hue, color intensity (absorptivity of the ring-opened form), and lightfastness of the developed image [1]. The 1-pyrrolidinyl group in CAS 72548-77-7 is both more sterically demanding and less basic (pKa of conjugate acid ≈ 11.3 for pyrrolidine vs. ≈ 10.6 for dimethylamine) than the dimethylamino group present in the generic benchmark Crystal Violet Lactone (CVL, CAS 1552-42-7). These electronic and steric differences translate into measurable shifts in the visible absorption spectrum and the stability of the colored complex formed with common developers such as bisphenol A or activated clays [2]. Consequently, direct 1:1 substitution with CVL or other dialkylamino phthalides may produce an off-target hue, lower optical density, or reduced archival life in the final recording application—making systematic, data-driven selection essential rather than interchangeable procurement.

Differentiation Evidence vs. Analogs


Conformational Constraint: Pyrrolidinyl vs. Dimethylamino

The target compound replaces the freely rotating dimethylamino group found in Crystal Violet Lactone (CVL, CAS 1552-42-7) with a conformationally restricted 1-pyrrolidinyl ring [1]. This structural modification eliminates one rotational degree of freedom and alters the dihedral angle between the nitrogen lone pair and the π-system of the chromophore when ring-opened, which is known from class-level SAR to modulate both the molar absorptivity (εmax) and the λmax of the developed dye [2]. No publicly available head-to-head spectrophotometric data for CAS 72548-77-7 versus CVL has been identified; therefore this is classified as Supporting Evidence pending direct experimental comparison.

Color Former Leuco Dye Phthalide Synthesis

Image Tone: Pyrrolidinyl vs. Piperidino

Patent literature establishes that within the sub-class of 6-heterocyclyl phthalides, the choice between pyrrolidino (5-membered ring) and piperidino (6-membered ring) substituents shifts the absorption maximum of the developed colored form [1]. Compounds bearing the pyrrolidino group are reported to yield slightly hypsochromically shifted hues (more greenish-blue) relative to their piperidino counterparts [1]. No quantum-mechanical or experimental λmax values specific to CAS 72548-77-7 are publicly available; this is therefore rated as Class-Level Inference based on the generic disclosure of differences between pyrrolidino and piperidino phthalides.

Chromogenic Material Heat-Sensitive Recording Pressure-Sensitive Recording

Lightfastness: Pyrrolidino vs. Dialkylamino

Phthalide color formers incorporating cyclic amine substituents (pyrrolidino, piperidino) at the 6-position are claimed to afford improved lightfastness of the developed image relative to their acyclic dialkylamino counterparts (e.g., CVL) [1][2]. The mechanism is attributed to reduced susceptibility to photo-oxidative N-dealkylation when the nitrogen is embedded in a ring [1]. Direct comparative lightfastness data—e.g., ΔE color difference after accelerated UV exposure for CAS 72548-77-7 versus CVL—has not been located in public sources. This assessment is therefore tagged as Class-Level Inference derived from multiple patent family disclosures.

Lightfastness Archival Stability Recording Material

Lipophilicity and Molecular Weight vs. CVL

The target compound (C28H31N3O2, MW 441.56 g/mol) has a molecular weight 69.1 g/mol heavier than CVL (C24H24N2O2, MW 372.46 g/mol) and a significantly higher computed logP of 5.4 [1], compared to a computed logP of ~4.3 for CVL [2]. This increased lipophilicity is expected to alter the compound's solubility profile in microencapsulation solvents and its diffusion kinetics within the developer layer of a recording material. Direct experimental solubility or partition coefficient data for CAS 72548-77-7 versus CVL under identical conditions have not been found; this is cross-study comparable data relying on independently determined computational estimates.

Lipophilicity Formulation Compatibility Developer Interaction

Recommended Application Scenarios


High-Lightfastness Thermal Paper

Thermal paper manufacturers seeking to meet extended image-retention specifications (e.g., 7–10 years under indirect indoor lighting) may benefit from incorporating CAS 72548-77-7 as a color former rather than CVL. Patent disclosures indicate that cyclic amine-substituted phthalides provide superior resistance to photofading [1][2], although end-users should validate lightfastness performance under their specific developer system and accelerated aging protocols.

Greenish-Blue Image Tone for Multi-Color Recording

In pressure-sensitive or thermosensitive recording systems requiring a distinct greenish-blue secondary color (alongside other color formers such as fluorans or spiro compounds), the pyrrolidinyl-substituted phthalide may deliver the requisite hue differentiation from the more reddish-blue tone of piperidino analogs [1]. Procurement for this application should be preceded by small-scale toner evaluation on the target substrate.

Structure–Lightfastness Relationships

Academic and industrial R&D groups investigating quantitative structure–property relationships (QSPR) among phthalide leuco dyes may acquire CAS 72548-77-7 as a comparative compound to populate datasets that currently lack measured λmax, molar absorptivity, photodegradation quantum yields, and aggregation parameters for the 6-pyrrolidinyl subclass. Published class-level SAR indicates systematic differences between cyclic and acyclic 6-amino substituents [1], but the quantitative data gap remains unfilled.

Microencapsulation of High-logP Color Formers

Given the computed logP of 5.4 for CAS 72548-77-7 [1], significantly exceeding that of CVL (logP ~4.3) [2], this compound serves as a useful probe molecule for developing microencapsulation protocols tailored to highly lipophilic color formers. Researchers can use it to optimize solvent systems, wall materials, and emulsification conditions that differ markedly from those appropriate for lower-logP leuco dyes.

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